![molecular formula C17H15FN2O2S B14174719 3-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-1,3-thiazolidine-2,4-dione CAS No. 918145-89-8](/img/structure/B14174719.png)
3-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-1,3-thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine-2,4-dione core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-1,3-thiazolidine-2,4-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the coupling of a 4-fluorophenylpyridine derivative with a propyl chain, followed by the formation of the thiazolidine-2,4-dione ring through cyclization reactions. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the coupling and cyclization processes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenating agents, such as N-bromosuccinimide (NBS), and nucleophiles like amines or thiols are frequently used.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have distinct physical and chemical properties.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It shows promise as a lead compound in the development of drugs for treating various diseases, including cancer and inflammatory disorders.
Mecanismo De Acción
The mechanism of action of 3-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-1,3-oxazolidin-2-one: This compound has a similar structure but features an oxazolidinone ring instead of a thiazolidine ring.
Thiazolidinediones: A class of compounds with a thiazolidine-2,4-dione core, known for their antidiabetic properties.
Uniqueness
3-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-1,3-thiazolidine-2,4-dione is unique due to the presence of both a fluorophenyl group and a pyridine ring, which confer distinct electronic and steric properties. These features enhance its potential as a versatile scaffold for drug development and other applications .
Propiedades
Número CAS |
918145-89-8 |
|---|---|
Fórmula molecular |
C17H15FN2O2S |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
3-[3-[6-(4-fluorophenyl)pyridin-3-yl]propyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H15FN2O2S/c18-14-6-4-13(5-7-14)15-8-3-12(10-19-15)2-1-9-20-16(21)11-23-17(20)22/h3-8,10H,1-2,9,11H2 |
Clave InChI |
PMDIPYYMTHMDIJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)N(C(=O)S1)CCCC2=CN=C(C=C2)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


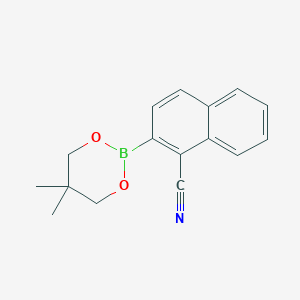
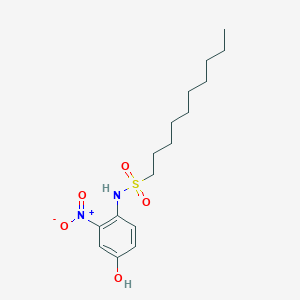
![3-Phenyl-4-[4-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B14174649.png)
![3-Methyl-4'-octyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14174655.png)
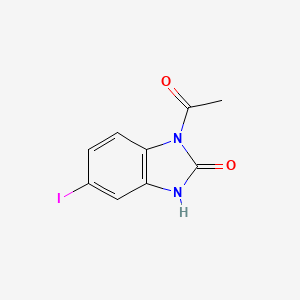
![(1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclohexyl)methanol](/img/structure/B14174672.png)
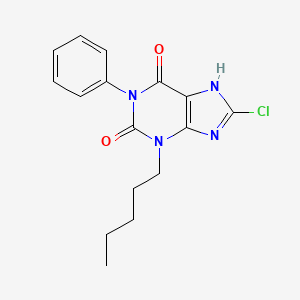
![1-[(3-Fluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B14174682.png)
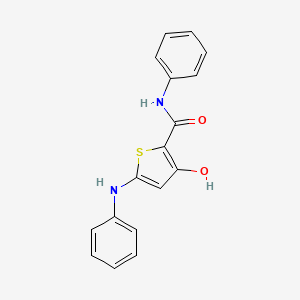
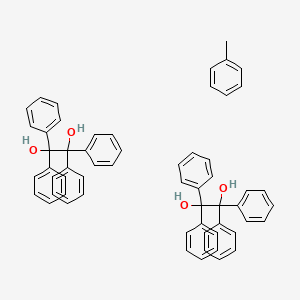
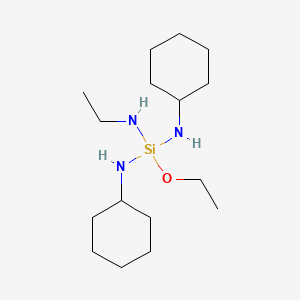
![Benzenesulfonamide, N-[2-[2-[(3aS,6aS)-hexahydro-1-(1-methyl-4-piperidinyl)pyrrolo[3,4-b]pyrrol-5(1H)-yl]-2-oxoethoxy]ethyl]-4-methoxy-N,2,6-trimethyl-](/img/structure/B14174726.png)
![1-[[4-(Imidazol-1-ylmethyl)-2,5-dimethylphenyl]methyl]imidazole](/img/structure/B14174733.png)
![2-[[(2S)-2-amino-3-pyren-1-ylpropanoyl]amino]acetic acid](/img/structure/B14174741.png)
